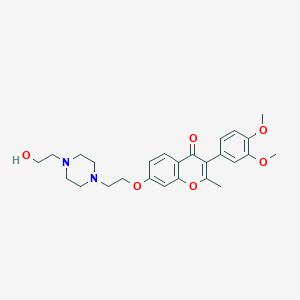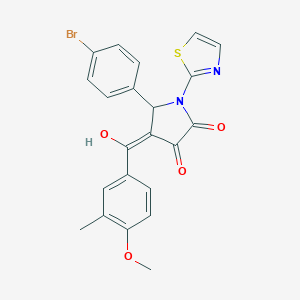![molecular formula C29H28FNO5 B263966 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263966.png)
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves its binding to specific target molecules, such as enzymes or receptors, and inhibiting their activity. It achieves this by forming strong interactions with the target molecules, either through hydrogen bonding, van der Waals forces, or hydrophobic interactions. This leads to a conformational change in the target molecule, which disrupts its function and ultimately leads to the desired biological effect.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis. It has also been shown to inhibit the activity of proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis. Moreover, it has been found to possess antiviral activity against hepatitis C virus and dengue virus, and anti-inflammatory activity through the inhibition of COX-2.
Advantages and Limitations for Lab Experiments
One advantage of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their function and regulation. Moreover, its anticancer, anti-inflammatory, and antiviral properties make it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its specific target molecules. This could lead to the development of more potent and selective inhibitors for these targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Finally, future studies could focus on improving the solubility and bioavailability of this compound, which would increase its utility in experimental settings and facilitate its development as a therapeutic agent.
Synthesis Methods
The synthesis method of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-fluorobenzaldehyde, 3-methoxypropionaldehyde, 4-hydroxybenzophenone, and 3-methylbenzyl bromide in the presence of a base and a solvent. The reaction proceeds through a series of steps, including aldol condensation, Knoevenagel condensation, and cyclization, resulting in the formation of the desired product.
Scientific Research Applications
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C29H28FNO5 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28FNO5/c1-19-7-5-8-20(17-19)18-36-22-13-11-21(12-14-22)27(32)25-26(23-9-3-4-10-24(23)30)31(15-6-16-35-2)29(34)28(25)33/h3-5,7-14,17,26,32H,6,15-16,18H2,1-2H3/b27-25+ |
InChI Key |
HLJSZJYMNKWNAU-IMVLJIQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)/O |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)

![N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263942.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)